Furan-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35574. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

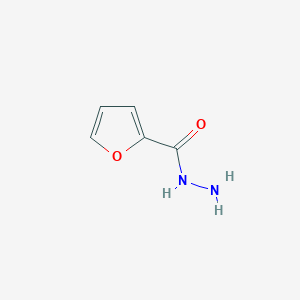

2D Structure

3D Structure

Propriétés

IUPAC Name |

furan-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTSVWWOAIAIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186900 | |

| Record name | 2-Furoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-71-4 | |

| Record name | 2-Furancarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furoylhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furoylhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Furan-2-carbohydrazide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Furan-2-carbohydrazide, also known as 2-furoic hydrazide, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its furan ring is a key structural motif in numerous pharmacologically active compounds, acting as a bioisostere for phenyl rings and contributing to modified metabolic stability and drug-receptor interactions.[1] This guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential applications of this compound.

Chemical Structure and Properties

This compound consists of a furan ring substituted at the 2-position with a carbohydrazide group. The presence of the furan ring, with its ether oxygen, provides both hydrophobic and polar characteristics and allows for hydrogen bond acceptance, which can enhance interactions with biological targets.[1]

Structure:

Smiles: O1C=CC=C1C(NN)=O[2]

Table 1: General Chemical Properties

| Property | Value | Reference |

| CAS Number | 3326-71-4 | [2][3][4] |

| Molecular Formula | C₅H₆N₂O₂ | [3][4] |

| Molecular Weight | 126.11 g/mol | [2][4] |

| EINECS Number | 222-046-2 | [3] |

| Synonyms | 2-Furancarbohydrazide, 2-Furoic hydrazide, 2-Furoylhydrazine | [2][3] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to beige crystals | [3][5] |

| Melting Point | 75 - 79 °C | [2][3][5] |

| Boiling Point | 279 °C | [2][3][5] |

| Solubility | Very soluble in water; Soluble in Methanol | [2][3][5] |

| pKa | 12.18 ± 0.10 (Predicted) | [2][5] |

| Density | 1.3541 (Rough Estimate) | [2][5] |

| Refractive Index | 1.5090 (Estimate) | [2][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Key Spectroscopic Information

| Technique | Data | Reference |

| ¹H NMR | Spectra available for reference. Key signals correspond to furan ring protons and hydrazide protons. | [6][7] |

| ¹³C NMR | Spectra available for reference. Signals correspond to the carbons of the furan ring and the carbonyl group. | [6] |

| IR Spectroscopy | Characteristic peaks for N-H, C=O, and C-O-C stretching vibrations. | [6] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [8] |

Note: Detailed spectral data can be found in various chemical databases and literature.[7] 2-Furoic hydrazide has been used as a reagent for studying Fourier transform infrared spectra, as well as 1H and 13C NMR spectra.[2]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of a furan-2-carboxamide with a hydrazone.[9]

Protocol: From Furan-2-carboxamide and Acetone Azine [2][9]

-

Apparatus Setup: A four-necked flask is fitted with a mechanical stirrer, a dropping funnel, a thermometer, and a distillation column. The top of the distillation column's receiver is connected to a conduit to absorb the ammonia gas produced.

-

Reactant Charging: Charge the flask with 111.1 g of furan-2-carboxamide and 224 g of acetone azine.

-

Heating and Dissolution: Turn on the stirrer and heat the reaction mixture to a temperature between 100 °C and 120 °C to ensure the complete dissolution of the furan-2-carboxamide in the acetone azine.

-

Water Addition: Slowly add 70 ml of water dropwise through the dropping funnel, maintaining the reaction temperature between 100 °C and 120 °C.

-

Ammonia Removal: The ammonia produced during the reaction is removed via the distillation column and can be recovered by condensation at 54°C to 58°C. The condensed water vapor is returned to the reaction flask to continue participating in the reaction.

-

Reaction Monitoring: After the water addition is complete, continue heating the mixture. Monitor the reaction's progress by analyzing the amount of remaining furan-2-carboxamide in the solution.

-

Product Isolation: Once the furan-2-carboxamide has fully reacted, distill off the acetone and water under a nitrogen atmosphere.

-

Purification: The residual solid in the flask is then recrystallized from ethanol and dried to yield the this compound product.

Below is a visual representation of the synthesis and purification workflow.

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

Derivatives of this compound have shown significant biological activity, making the parent compound a valuable scaffold for drug discovery.

Anti-biofilm Activity: Furan-2-carboxamides, derived from this compound, have demonstrated notable antibiofilm activity against Pseudomonas aeruginosa.[8] This activity is believed to stem from the antagonism of the LasR receptor, a key component of the quorum-sensing system in this bacterium. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the formation of biofilms and the production of virulence factors.[8] By inhibiting LasR, these compounds can disrupt this communication, leading to a reduction in biofilm formation and virulence.[8]

The design of these active compounds often involves the bioisosteric replacement of a labile furanone ring with the more stable furan-2-carboxamide moiety.[8]

Caption: Proposed mechanism of anti-biofilm activity via LasR antagonism.

Glucagon Receptor Antagonism: Furan-2-carbohydrazides have also been identified as orally active glucagon receptor antagonists.[10] This activity is significant for the potential treatment of type 2 diabetes, where hyperglucagonemia contributes to hyperglycemia. By blocking the glucagon receptor, these compounds can help to lower blood glucose levels. Structure-activity relationship (SAR) studies have led to the discovery of potent derivatives with good bioavailability.[10]

Safety and Handling

This compound is stable under normal temperatures and pressures.[3] However, it should be handled with appropriate safety precautions.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[3] It is also recommended to keep it in a dark place under an inert atmosphere.[2][5]

-

Handling: Use with adequate ventilation and minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent exposure.[3] A respirator may be required depending on workplace conditions.[3]

-

Hazards: May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[3]

-

Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

In case of exposure, follow standard first-aid measures such as flushing eyes and skin with plenty of water and moving to fresh air in case of inhalation.[3] Always consult the material safety data sheet (MSDS) for complete safety information.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | 3326-71-4 [chemicalbook.com]

- 3. This compound(3326-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 3326-71-4 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(3326-71-4) 1H NMR spectrum [chemicalbook.com]

- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Furan-2-carbohydrazide (CAS 3326-71-4): A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-carbohydrazide (CAS 3326-71-4) is a heterocyclic organic compound that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including the furan ring and the hydrazide moiety, make it an attractive scaffold for the synthesis of a diverse range of derivatives with significant pharmacological potential. While the biological activity of the core this compound molecule is not extensively documented in publicly available literature, its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and, most importantly, the application of this compound as a pivotal intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and the biological evaluation of its derivatives are also presented, alongside visualizations of key signaling pathways and experimental workflows.

Physicochemical and Spectroscopic Data

This compound is a stable, white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3326-71-4 | [1][2] |

| Molecular Formula | C₅H₆N₂O₂ | [2][3] |

| Molecular Weight | 126.11 g/mol | [2][3] |

| Melting Point | 77-79 °C | [3] |

| Boiling Point | 279 °C | [3] |

| Solubility | Soluble in methanol and water. | [4][5] |

| pKa | 12.18 ± 0.10 | [5] |

| Appearance | White to light yellow powder or crystals. | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data is available and can be sourced from chemical suppliers and databases. | [3] |

| ¹³C NMR | Spectral data is available and can be sourced from chemical suppliers and databases. | [6] |

| Infrared (IR) | Key stretches include N-H, C=O, and C-O-C vibrations characteristic of the furan and hydrazide groups. | [3] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to its molecular weight is observed. | [1] |

Synthesis of this compound and Its Derivatives

This compound can be synthesized through several routes, most commonly starting from furan-2-carboxylic acid or its esters.

Synthesis from Furan-2-carboxamide

A common industrial synthesis involves the reaction of furan-2-carboxamide with acetone azine in the presence of water at elevated temperatures.[7]

Synthesis from Furan-2-carboxylic Acid

Furan-2-carboxylic acid can be activated and then reacted with hydrazine to yield this compound. This is a versatile method for laboratory-scale synthesis.[8]

Synthesis of Schiff Base Derivatives

The hydrazide group of this compound is readily condensed with various aldehydes and ketones to form Schiff bases, which are an important class of biologically active compounds.[9][10][11]

Biological Activities and Mechanisms of Action of Derivatives

While data on the intrinsic biological activity of this compound is limited, its derivatives have shown significant promise in several therapeutic areas.

Antibiofilm Activity and Quorum Sensing Inhibition

Derivatives of this compound have been identified as potent inhibitors of biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[8] One of the most active compounds, a N'-acylcarbohydrazide derivative, demonstrated 58% inhibition of biofilm formation.[8] The proposed mechanism of action involves the inhibition of the LasR receptor, a key component of the quorum-sensing (QS) signaling pathway that regulates virulence and biofilm formation in P. aeruginosa.[4][8][12]

Antiviral Activity

Recent studies have identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[13] The most potent derivatives exhibited IC₅₀ values in the low micromolar range. The proposed mechanism involves the binding of these derivatives to the catalytic site of Mpro, thereby inhibiting its function.

Anticancer Activity

Numerous furan-based carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[14][15][16] For instance, certain derivatives have shown significant anticancer effects on A549 human lung cancer cells with IC₅₀ values as low as 43.38 µM, while exhibiting low cytotoxicity towards normal fibroblast cells.[14] The proposed mechanisms of action for some furan derivatives in cancer include the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in p53 and Bax levels and a decrease in Bcl-2 levels.[16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for conducting key biological assays.

General Synthesis of N'-Acyl-Furan-2-Carbohydrazide Derivatives

This protocol describes a general two-step synthesis of N'-acyl-furan-2-carbohydrazide derivatives, which have shown promising biological activities.[8]

Step 1: Synthesis of Tert-Butyl 2-(Furan-2-Carbonyl)hydrazine-1-Carboxylate

-

To a round-bottom flask, add furan-2-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI) (1.1 eq).

-

Dissolve the solids in anhydrous tetrahydrofuran (THF).

-

Stir the mixture for 2 hours at 45 °C.

-

After the starting material is consumed (monitored by TLC), add tert-butyl carbazate (1.1 eq).

-

Allow the reaction to proceed for 18-20 hours.

-

Isolate the product, which precipitates as a solid.

Step 2: Synthesis of N'-Aroyl-Furan-2-Carbohydrazide

-

Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (excess) dropwise and stir for 3-4 hours at room temperature to remove the Boc protecting group.

-

Remove the solvent and excess TFA under vacuum.

-

In a separate flask, activate the desired benzoic acid derivative (1.1 eq) with CDI (1.3 eq) in THF for 2 hours at 45 °C.

-

Add the deprotected hydrazide salt to the activated benzoic acid derivative.

-

Allow the reaction to proceed for 20 hours at 45 °C.

-

Purify the final product by flash column chromatography.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is adapted for screening the cytotoxicity of this compound derivatives.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a highly valuable scaffold in the field of drug discovery. While the parent molecule's biological profile is not extensively characterized, its derivatives have demonstrated significant potential as anticancer, antibiofilm, and antiviral agents. The synthetic accessibility of this compound and the ease with which its hydrazide moiety can be modified allow for the creation of large and diverse chemical libraries for high-throughput screening. The mechanisms of action elucidated for some of its derivatives, such as the inhibition of key bacterial and viral enzymes and the modulation of apoptosis in cancer cells, provide a strong rationale for the continued exploration of this chemical class. Future research should focus on further exploring the therapeutic potential of novel this compound derivatives and on conducting in-depth mechanistic studies to identify their specific molecular targets and signaling pathways. This will undoubtedly pave the way for the development of new and effective drugs for a range of diseases.

References

- 1. chemscene.com [chemscene.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound | 3326-71-4 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound CAS#: 3326-71-4 [m.chemicalbook.com]

- 6. This compound(3326-71-4) 13C NMR spectrum [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Furan-2-carbohydrazide: Molecular Properties and Synthetic Protocols

For researchers, scientists, and professionals in drug development, Furan-2-carbohydrazide serves as a valuable scaffold and intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides a concise overview of its core molecular data, detailed experimental protocols for its synthesis, and a conceptual workflow for its application in drug discovery.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for experimental and theoretical applications.

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

Experimental Protocols

The synthesis of this compound and its derivatives is crucial for the exploration of their therapeutic potential. Below are detailed methodologies for key synthetic procedures.

Synthesis of this compound from Furan-2-carboxamide

This protocol outlines a method for the synthesis of this compound from furan-2-carboxamide and acetone azine.[1]

Materials:

-

Furan-2-carboxamide

-

Acetone azine

-

Water

-

Ethanol (for recrystallization)

Equipment:

-

Four-necked flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Distillation column

Procedure:

-

In a four-necked flask equipped with a stirrer, dropping funnel, thermometer, and distillation column, combine 111.1 g of furan-2-carboxamide and 224 g of acetone azine.

-

Begin stirring and heat the mixture to a temperature between 100 °C and 120 °C to ensure the complete dissolution of furan-2-carboxamide.

-

Slowly add 70 ml of water via the dropping funnel, maintaining the reaction temperature within the 100-120 °C range.

-

The ammonia gas produced during the reaction is removed through the distillation column.

-

After the water addition is complete, continue heating the reaction mixture. Monitor the reaction progress to ensure the furan-2-carboxamide is fully reacted.

-

Once the reaction is complete, distill the mixture to remove acetone and water under a nitrogen atmosphere.

-

The remaining solid residue is then recrystallized from ethanol and dried to yield the final product, this compound.

General Synthesis of N'-Substituted Furan-2-carbohydrazides

This protocol describes a general method for the synthesis of N'-substituted this compound derivatives, which are often explored for their biological activities. This two-step process starts from furan-2-carboxylic acid.

Step 1: Synthesis of tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate [2]

-

In a round-bottom flask, dissolve furan-2-carboxylic acid (1 equivalent) and 1,1'-carbonyldiimidazole (CDI, 1.1 equivalents) in tetrahydrofuran (THF).

-

Stir the mixture for 2 hours at 45 °C.

-

After the starting material is consumed, add tert-butyl carbazate (1.1 equivalents) and allow the reaction to proceed for 18-20 hours.

-

The resulting carbohydrazide is obtained as a beige solid.

Step 2: Synthesis of N'-Aroyl-furan-2-carbohydrazides [2]

-

Dissolve the product from Step 1 (1 equivalent) in dichloromethane (DCM) and add trifluoroacetic acid (TFA) dropwise.

-

Stir the mixture for 3-4 hours at room temperature.

-

Remove the solvent and excess TFA under vacuum and dry the resulting salt.

-

In a separate flask, add the desired benzoic acid (1.1 equivalents) and CDI (1.3 equivalents) and dissolve in THF.

-

Add the dried salt from the previous step to this mixture and proceed with the coupling reaction to obtain the final N'-aroyl-furan-2-carbohydrazide derivative.

Conceptual Workflow and Logical Relationships

The following diagrams illustrate the logical flow from the synthesis of this compound to its potential application in drug discovery, specifically targeting bacterial communication systems.

Caption: Synthetic and screening workflow for this compound derivatives.

The diagram above illustrates a common workflow in drug discovery, starting with the synthesis of a library of this compound derivatives. These compounds are then screened for biological activity, such as the inhibition of biofilm formation.[2] Active compounds are further investigated through methods like molecular docking to understand their interaction with specific biological targets, for example, the LasR receptor in Pseudomonas aeruginosa.[2] This process can lead to the identification of lead compounds for further development.

This compound and its derivatives have been identified as having a range of biological activities, including potential as glucagon receptor antagonists and for their anticancer properties.[3][4] The versatility of the furan scaffold continues to make it a subject of interest in medicinal chemistry.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Furan-2-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Furan-2-carbohydrazide, a key heterocyclic building block in medicinal chemistry. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring such data and presents a visual representation of a synthetic workflow and a potential biological mechanism of action.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Spectrometer Frequency |

| 8.03 | Singlet | -NH | CDCl₃ | 90 MHz |

| 7.45 | Doublet | H5 (Furan ring) | CDCl₃ | 90 MHz |

| 7.15 | Doublet | H3 (Furan ring) | CDCl₃ | 90 MHz |

| 6.50 | Doublet of doublets | H4 (Furan ring) | CDCl₃ | 90 MHz |

| 4.12 | Broad Singlet | -NH₂ | CDCl₃ | 90 MHz |

Note: Data sourced from publicly available spectra. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 157.4 | C=O (Carbonyl) | DMSO-d₆ |

| 146.3 | C2 (Furan ring) | DMSO-d₆ |

| 145.8 | C5 (Furan ring) | DMSO-d₆ |

| 114.6 | C3 (Furan ring) | DMSO-d₆ |

| 111.9 | C4 (Furan ring) | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretching (Amide and Hydrazine) |

| 3151 - 3008 | Medium | C-H stretching (Aromatic Furan) |

| 1668 - 1630 | Strong | C=O stretching (Amide I) |

| 1526 | Strong | N-H bending (Amide II) |

| ~1470 | Medium | C=C stretching (Furan ring) |

| ~1290 | Medium | C-N stretching |

| ~1015 | Strong | C-O-C stretching (Furan ring) |

Note: The IR data is a composite of typical values for carbohydrazides and furan rings, with specific values taken from the closely related N'-Benzoylthis compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 126 | 32.1 | [M]⁺ (Molecular Ion) |

| 95 | 100.0 | [M - NH₂NH]⁺ (Furoyl cation) |

| 67 | 4.5 | [C₄H₃O]⁺ |

| 39 | 23.4 | [C₃H₃]⁺ |

Note: Data obtained from Electron Ionization (EI) mass spectrometry.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of an ester of furan-2-carboxylic acid with hydrazine hydrate.[3]

-

Reaction Setup: A round-bottom flask is charged with methyl furan-2-carboxylate and ethanol.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the stirred solution at room temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

Purification: The resulting solid is recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

Sample Spectrum: The sample pellet is placed in the sample holder, and the IR spectrum is recorded.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis of this compound and a proposed signaling pathway for the biological activity of its derivatives.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Proposed Mechanism of Action for this compound Derivatives as Quorum Sensing Inhibitors.

References

Furan-2-carbohydrazide solubility in different solvents

An In-depth Technical Guide to the Solubility of Furan-2-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing qualitative solubility information, established physicochemical properties, and detailed, standardized protocols for the experimental determination of its solubility. Furthermore, it includes relevant workflows and biological pathways to provide context for its application in research and drug development.

This compound (CAS: 3326-71-4), also known as 2-furoic hydrazide, is a heterocyclic organic compound.[1][2] Understanding its fundamental properties is crucial for its application in synthesis, formulation, and biological screening. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O₂ | [1][3] |

| Molecular Weight | 126.11 g/mol | [2][4] |

| Appearance | White to beige crystals or solid | [3][5] |

| Melting Point | 75 - 79 °C | [2][3] |

| Boiling Point | 279 °C | [3][5] |

| pKa | 12.18 ± 0.10 (Predicted) | [5] |

| Qualitative Solubility | Water: Very soluble Methanol: Soluble | [3][5] |

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6] This protocol provides a reliable framework for researchers to obtain accurate solubility data for this compound in various solvents.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound (solute) in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute.[6] After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[6]

Detailed Protocol

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument (UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Procedure:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[6]

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary time-course studies are recommended to determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

Analytical Quantification

A. UV-Vis Spectroscopy:

-

Principle: This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[6] The absorbance is directly proportional to the concentration according to the Beer-Lambert law.[6]

-

Protocol:

-

Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to generate a calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

B. Gravimetric Analysis:

-

Principle: This is a straightforward method where a known volume of the saturated solution is evaporated, and the mass of the remaining solid residue is weighed.

-

Protocol:

-

Accurately transfer a known volume of the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the residue is completely dry, weigh the container again. The difference in mass corresponds to the amount of dissolved this compound.

-

Data Calculation: The solubility (S) is calculated as:

-

For Spectroscopy: S = C * DF (where C is the concentration from the calibration curve and DF is the dilution factor).

-

For Gravimetry: S = m / V (where m is the mass of the residue and V is the volume of the supernatant evaporated).

Solubility is typically expressed in units such as mg/mL or mol/L.

Workflows and Biological Pathways

Visualizing experimental and biological processes can clarify complex relationships. The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to this compound.

Synthesis and Solubility Determination Workflows

The synthesis of this compound can be achieved from furan-2-carboxamide.[4] The subsequent determination of its solubility follows a standardized workflow.

Caption: Key workflows for synthesis and solubility determination.

Biological Context: Glucagon Receptor Signaling

This compound derivatives have been identified as orally active glucagon receptor antagonists, making them relevant for the treatment of type 2 diabetes.[7] Antagonizing this pathway helps to reduce hepatic glucose production.

Caption: Glucagon receptor signaling and antagonist action point.

References

- 1. scbt.com [scbt.com]

- 2. 2-Furoic hydrazide 98 3326-71-4 [sigmaaldrich.com]

- 3. This compound(3326-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 3326-71-4 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Furan-2-carbohydrazide Derivatives

Introduction: Furan-2-carbohydrazide is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. Its derivatives are a subject of intense research due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] The furan ring is a versatile scaffold, and the carbohydrazide moiety (-CONHNH2) provides a reactive site for the synthesis of a diverse array of derivatives, most notably Schiff bases, pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. This guide provides a comprehensive overview of the core synthetic methodologies, detailed experimental protocols, and quantitative data for the preparation of these valuable compounds.

Core Synthesis: this compound

The parent compound, this compound, serves as the primary starting material for the synthesis of all subsequent derivatives. It is typically synthesized via the hydrazinolysis of a furan-2-carboxylic acid ester.

Experimental Protocol: Synthesis of this compound from Ethyl Furan-2-carboxylate

This procedure is adapted from methodologies that utilize the reaction of an ester with hydrazine hydrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl furan-2-carboxylate (1 mole equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (99-100%, 1.2-1.5 mole equivalents) dropwise. The addition may be exothermic, and cooling might be necessary to maintain a controlled reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Purification: Filter the solid product, wash with cold ethanol, and dry under a vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield a white crystalline solid.[4]

Caption: Workflow for the synthesis of this compound.

Synthesis of Schiff Base Derivatives

Schiff bases (or azomethines) are among the most common derivatives of this compound. They are synthesized via a condensation reaction between the primary amine of the hydrazide and the carbonyl group of an aldehyde or ketone. These derivatives are widely explored for their antimicrobial and anticancer activities.[5][6][7]

General Synthetic Pathway

The synthesis involves the reaction of this compound with a suitable carbonyl compound, often an aromatic aldehyde or a ketone like isatin, typically under reflux in an alcoholic solvent with an acid catalyst.[7][8]

Caption: General reaction for synthesizing Schiff base derivatives.

Experimental Protocol: Synthesis of N'-(2-oxoindolin-3-ylidene)this compound

This protocol describes the reaction of this compound with isatin, a privileged scaffold in medicinal chemistry.[4][5]

-

Solubilization: Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, warming gently if necessary.

-

Reactant Addition: Add an equimolar amount of the appropriate isatin derivative (1 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Stir the mixture and heat it under reflux for 3-5 hours. Monitor the reaction's completion using TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

-

Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials and then dry it in a desiccator. Recrystallization from a suitable solvent like ethanol or DMF may be performed for higher purity.[4]

Data Summary: Schiff Base Derivatives

| Derivative Name | Carbonyl Reactant | Solvent | Catalyst | Time (h) | Yield (%) | Ref |

| N'-[(E)-furan-2-ylmethylidene]this compound | Furan-2-carbaldehyde | Ethanol | Acetic Acid | 3 | >90 | [9] |

| N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | 2-Hydroxybenzaldehyde | Ethanol | Acetic Acid | 4 | - | [7] |

| N'-(2-oxoindolin-3-ylidene)benzothis compound | Isatin | Water | None | 2 | 89 | [4] |

| (4-(methylthio)benzylidene)naphtho[2,1-b]this compound | 4-(methylthio)benzaldehyde | Ethanol | Acetic Acid | 8 | - | [6] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from this compound through cyclocondensation reactions, typically with β-dicarbonyl compounds. These derivatives are known for a wide range of biological activities.[10][11]

Experimental Protocol: Synthesis of Furan-based Pyrazoles

-

Reactant Mixture: In a round-bottom flask, mix this compound (1 mmol) and a 1,3-dicarbonyl compound such as acetylacetone or ethyl acetoacetate (1 mmol) in glacial acetic acid or ethanol.

-

Reaction: Reflux the mixture for 6-8 hours. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Isolation and Purification: The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol to afford the desired pyrazole derivative.

Data Summary: Pyrazole Derivatives

| 1,3-Dicarbonyl Reactant | Solvent | Time (h) | Yield (%) | Ref |

| Ethyl acetoacetate | Acetic Acid | 6 | 75-85 | [10][12] |

| Acetylacetone | Ethanol | 8 | 70-80 | [10][12] |

| Diethylmalonate | Ethanol | 10 | 65-75 | [12] |

Synthesis of 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives

This compound is a key precursor for synthesizing five-membered heterocycles containing multiple heteroatoms, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. These scaffolds are present in numerous pharmacologically active compounds.

Experimental Protocol: Synthesis of 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol

This method details the conversion of a carbohydrazide to a triazole derivative.

-

Step 1: Dissolve benzothis compound (10 mmol) and potassium hydroxide (15 mmol) in ethanol.

-

Step 2: Add carbon disulfide (CS₂, 15 mmol) dropwise while cooling the mixture in an ice bath. Stir the mixture at room temperature for 12-16 hours.

-

Step 3: To this mixture, add hydrazine hydrate (20 mmol) and reflux for 8-10 hours until the evolution of hydrogen sulfide gas ceases.

-

Step 4: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Step 5: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure triazole derivative.

Caption: Synthetic pathways to triazole and oxadiazole derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have been shown to possess significant biological activity. A notable example is their role as antibiofilm agents against Pseudomonas aeruginosa. Certain carbohydrazide derivatives act by inhibiting the LasR quorum-sensing system, which is crucial for biofilm formation and the expression of virulence factors like pyocyanin and proteases.[13]

Caption: Inhibition of the LasR signaling pathway by furan derivatives.

References

- 1. dovepress.com [dovepress.com]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM NAPHTHO [2,1-B] this compound AND INDOLINE- 2,3-DIONE (ISATIN) | PDF [slideshare.net]

- 6. ijsra.net [ijsra.net]

- 7. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Furan-2-carbohydrazide and Its Derivatives

Abstract: The furan-2-carbohydrazide scaffold is a privileged heterocyclic structure that serves as a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in medicinal chemistry. This technical guide provides a comprehensive overview of the significant pharmacological properties associated with this compound, including anticancer, antibiofilm, anticonvulsant, anti-inflammatory, and antiviral effects. We present quantitative data from key studies, detail the experimental protocols used for their evaluation, and visualize the underlying mechanisms and workflows to offer a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Furan, a five-membered aromatic heterocyclic ring containing one oxygen atom, is a core component in a multitude of biologically active compounds.[1][2] When functionalized to form this compound, this scaffold gains the ability to act as a versatile building block for synthesizing a diverse library of molecules through modifications at the hydrazide moiety. This structural flexibility has allowed for the exploration of a wide range of pharmacological targets.

Derivatives have been investigated for numerous therapeutic applications, including the treatment of bacterial infections, inflammatory conditions, cancer, and neurological disorders.[1][2][3] The electron-rich nature of the furan ring and the hydrogen bonding capabilities of the carbohydrazide group contribute significantly to the molecular interactions with biological targets.[4] This guide aims to consolidate the current knowledge on the biological activities of these compounds, providing detailed experimental insights and quantitative data to facilitate further research and development in this promising area.

Synthesis Strategies

The synthesis of this compound derivatives typically follows a multi-step pathway, starting from furan-2-carboxylic acid. A common strategy involves the activation of the carboxylic acid, followed by reaction with a protected hydrazide and subsequent deprotection and coupling with various moieties to achieve chemical diversity.

Experimental Protocol: General Synthesis of N'-Acyl this compound Derivatives[5]

-

Synthesis of Protected Hydrazide: Furan-2-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI, 1.1 eq) are dissolved in tetrahydrofuran (THF). The mixture is stirred for 2 hours at 45°C. After activation of the acid, t-butylcarbazate (1.1 eq) is added, and the reaction is allowed to proceed for 18-20 hours to yield tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate.

-

Deprotection: The protected carbohydrazide (1.0 eq) is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA, 5.5 eq) is added dropwise. The mixture is stirred for 3-4 hours at room temperature. The solvent and excess TFA are removed under vacuum to yield the this compound salt, which is used without further purification.

-

Coupling: The corresponding substituted benzoic acid (1.1 eq) and CDI (1.3 eq) are dissolved in THF and stirred to activate the acid. The this compound salt from the previous step is then added to the mixture, and the reaction is stirred to completion, yielding the final N'-acyl this compound derivative.

-

Purification: The final product is purified by flash column chromatography using a suitable solvent system (e.g., Hexane-EtOAc).

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Studies have highlighted their potential in lung, breast, and liver cancer models.

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| 3e | A549 (Human Lung Carcinoma) | 43.38 µM | [5][6] |

| Series 3 | A549 (Human Lung Carcinoma) | 43.38 - 342.63 µM | [5][6] |

| 4 | MCF-7 (Human Breast Adenocarcinoma) | 4.06 µM | [7] |

| 7 | MCF-7 (Human Breast Adenocarcinoma) | 2.96 µM | [7] |

| 3, 12, 14 | HepG-2 (Human Liver Carcinoma) | Near doxorubicin | [8] |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

In MCF-7 breast cancer cells, active furan-based carbohydrazide derivatives have been shown to induce cell death via an apoptotic cascade.[7] The mechanism involves arresting the cell cycle at the G2/M phase and activating the intrinsic mitochondrial pathway of apoptosis. This is characterized by an increase in the expression of pro-apoptotic proteins p53 and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2.[7]

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Furan-2-Carbohydrazide: A Scaffolding for Novel Therapeutic Agents

An In-depth Technical Guide on Potential Therapeutic Targets

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-2-carbohydrazide, a heterocyclic compound featuring a furan ring linked to a carbohydrazide moiety, has emerged as a versatile scaffold in medicinal chemistry. Its unique structural and electronic properties make it an attractive starting point for the synthesis of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways. The information presented herein is intended to facilitate further research and development of this compound-based compounds as novel therapeutic agents.

Potential Therapeutic Targets and Quantitative Data

Derivatives of this compound have demonstrated promising activity against a variety of therapeutic targets, spanning from infectious diseases to metabolic disorders and oncology. The following tables summarize the quantitative data for some of the most promising derivatives.

Table 1: Anticancer Activity

| Compound ID | Cell Line | Activity | Reference |

| 3e | A549 (Human Lung Carcinoma) | IC50: 43.38 µM | [1][2] |

| 3c | A549 (Human Lung Carcinoma) | IC50: < 400 µM | [1][2] |

| Pyridine carbohydrazide 4 | MCF-7 (Human Breast Adenocarcinoma) | IC50: 4.06 µM | |

| N-phenyl triazinone 7 | MCF-7 (Human Breast Adenocarcinoma) | IC50: 2.96 µM |

Table 2: Antimicrobial and Antibiofilm Activity

| Compound ID | Target Organism/Protein | Activity | Reference |

| Carbohydrazide 4b | Pseudomonas aeruginosa (Biofilm) | 58% inhibition at 50 µM | [3] |

| Carbamothioyl-furan-2-carboxamide 4f | E. coli, S. aureus, B. cereus | MIC: 230-295 µg/mL | [4] |

| Carbamothioyl-furan-2-carboxamide 4a, 4b, 4c | Various bacteria | MIC: 240-280 µg/mL | [4] |

Table 3: Antiviral Activity (SARS-CoV-2 Mpro)

| Compound ID | Target | Activity | Reference |

| MI-21 | SARS-CoV-2 Mpro | IC50: 7.6 nM | [5] |

| MI-23 | SARS-CoV-2 Mpro | IC50: 7.6 nM | [5] |

| MI-28 | SARS-CoV-2 Mpro | IC50: 9.2 nM | [5] |

| MI-09 | SARS-CoV-2 infected Vero E6 cells | EC50: 0.86 µM | [5] |

| MI-30 | SARS-CoV-2 infected Vero E6 cells | EC50: 0.54 µM | [5] |

Table 4: Glucagon Receptor Antagonism

| Compound ID | Target | Activity | Reference |

| Compound 7l | Glucagon Receptor | Potent antagonist | [6] |

| MK-0893 | Glucagon Receptor | IC50: 29 nM | [7] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Certain furan-2-carboxamide derivatives act as antagonists of the LasR receptor, a key transcriptional regulator in the Pseudomonas aeruginosa quorum-sensing (QS) system. By inhibiting LasR, these compounds disrupt cell-to-cell communication, leading to a reduction in the expression of virulence factors and biofilm formation.

Caption: LasR Quorum Sensing Pathway Inhibition.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

This compound derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. These inhibitors typically bind to the active site of Mpro, preventing the cleavage of viral polyproteins into functional units.

Caption: SARS-CoV-2 Mpro Inhibition Mechanism.

Induction of Apoptosis in Cancer Cells via the Bax/Bcl-2 Pathway

The anticancer activity of some furan-based derivatives is attributed to their ability to induce apoptosis. This is often achieved by modulating the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in programmed cell death.

Caption: Bax/Bcl-2 Mediated Apoptosis Induction.

Glucagon Receptor Antagonism

Furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists. By blocking the glucagon receptor, these compounds can reduce hepatic glucose production, making them potential therapeutic agents for type 2 diabetes.

Caption: Glucagon Receptor Signaling Pathway.

Experimental Protocols

The identification and validation of the therapeutic potential of this compound derivatives rely on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

MTT Assay for Anticancer Activity

This assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

References

- 1. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]

- 5. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Furan-2-carbohydrazide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Furan-2-carbohydrazide and its derivatives, compounds of significant interest in medicinal chemistry. This document details the computational approaches used to investigate their interactions with various biological targets, summarizes quantitative data, and provides detailed experimental and computational protocols.

Introduction to this compound in Drug Discovery

This compound is a heterocyclic compound that serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, predicting their binding modes, and optimizing their therapeutic potential. This guide will explore the computational modeling of this compound derivatives against several key protein targets.

Key Biological Targets and Signaling Pathways

In silico studies have identified several promising protein targets for this compound derivatives. Understanding the signaling pathways associated with these targets is crucial for elucidating the mechanism of action of these compounds.

LasR in Pseudomonas aeruginosa (Quorum Sensing Inhibition)

The LasR protein is a key transcriptional regulator in the quorum-sensing (QS) system of Pseudomonas aeruginosa, a pathogenic bacterium known for its biofilm formation and virulence. The Las QS system controls the expression of numerous virulence factors. This compound derivatives have been investigated as inhibitors of LasR, aiming to disrupt QS and thereby reduce the pathogenicity of P. aeruginosa.[1]

Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis

InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial death. This compound derivatives have been explored as potential inhibitors of InhA.

SARS-CoV-2 Main Protease (Mpro or 3CLpro)

The SARS-CoV-2 main protease is a key enzyme in the life cycle of the virus responsible for COVID-19. It cleaves viral polyproteins into functional proteins required for viral replication. Inhibition of Mpro is a major strategy for the development of antiviral drugs.

In Silico Modeling Workflow

The in silico investigation of this compound interactions typically follows a structured workflow, from initial setup to detailed analysis.

Experimental Protocols

Molecular Docking Protocol

This protocol outlines a general procedure for performing molecular docking of this compound derivatives.

1. Ligand Preparation:

-

The 2D structures of this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

The 2D structures are converted to 3D structures.

-

Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned (e.g., Gasteiger charges).

-

The prepared ligands are saved in a suitable format (e.g., .pdbqt for AutoDock Vina).

2. Protein Preparation:

-

The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules, co-crystallized ligands, and co-factors not essential for the interaction are removed.

-

Polar hydrogen atoms are added to the protein structure.

-

Partial charges are assigned to the protein atoms (e.g., Kollman charges).

-

The prepared protein is saved in a suitable format (e.g., .pdbqt).

3. Grid Generation:

-

A grid box is defined around the active site of the protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move freely.

4. Docking Simulation:

-

A docking program (e.g., AutoDock Vina, Schrödinger Glide) is used to perform the simulation.

-

The program samples different conformations and orientations of the ligand within the defined grid box.

-

A scoring function is used to estimate the binding affinity for each pose.

5. Analysis of Results:

-

The docking results are analyzed to identify the best binding poses based on the docking scores and binding energies.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.

1. System Setup:

-

The best-docked pose of the this compound derivative in complex with the target protein is selected as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

2. Force Field Parameterization:

-

A suitable force field is chosen for the protein (e.g., AMBER, CHARMM).

-

The ligand is parameterized using a compatible force field (e.g., GAFF, CGenFF).

3. Simulation Protocol:

-

Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

Production Run: A long production simulation (e.g., 100 ns or more) is run under NPT conditions to collect trajectory data.

4. Trajectory Analysis:

-

The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

The binding free energy is calculated using methods like MM/PBSA or MM/GBSA.

-

The persistence of key interactions observed in docking is analyzed throughout the simulation.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2]

1. Preparation:

-

A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).

-

A standardized bacterial or fungal inoculum is prepared (e.g., 0.5 McFarland standard).

-

A 96-well microtiter plate is used to perform serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

2. Inoculation and Incubation:

-

Each well is inoculated with the standardized microbial suspension.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize representative quantitative data from in silico and in vitro studies of this compound derivatives.

Table 1: Molecular Docking and Binding Energy Data

| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |

| Derivative A | LasR (P. aeruginosa) | -8.5 | - | [1] |

| Derivative B | InhA (M. tuberculosis) | -7.9 | -18.5 | [3] |

| Derivative C | SARS-CoV-2 Mpro | -9.2 | -75.43 | [4] |

| Derivative D | Carbonic Anhydrase II | -7.5 | - | [5] |

Table 2: In Vitro Biological Activity Data

| Compound ID | Biological Activity | Assay | IC50 / MIC (µM) | Reference |

| 4b | Antibiofilm (P. aeruginosa) | Crystal Violet Assay | 58% inhibition | [1] |

| 3e | Anticancer (A549 cells) | MTT Assay | 43.38 | [6] |

| 19 | Antibacterial (S. aureus) | Broth Microdilution | 6.25 | [6] |

| 9a | Antifungal (E. coli) | Agar Well Diffusion | - | [7] |

Table 3: Predicted ADMET Properties

| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | TPSA | Oral Bioavailability |

| This compound | 126.11 | -0.54 | 2 | 3 | 75.38 | High |

| Derivative 1 | 230.22 | 1.89 | 2 | 3 | 84.44 | High |

| Derivative 2 | 264.67 | 2.45 | 2 | 3 | 84.44 | High |

| Derivative 3 | 259.25 | 1.83 | 2 | 4 | 93.67 | High |

(Note: ADMET properties are typically predicted using in silico tools like SwissADME or pkCSM)

Conclusion

The in silico modeling of this compound and its derivatives has proven to be a powerful approach in modern drug discovery. Molecular docking and molecular dynamics simulations have provided valuable insights into the binding mechanisms of these compounds with various biological targets, guiding the rational design of more potent and selective inhibitors. The integration of computational predictions with experimental validation is essential for accelerating the development of novel this compound-based therapeutics. This technical guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.

References

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]

Furan-2-Carbohydrazide: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Furan-2-carbohydrazide, a heterocyclic compound incorporating a furan ring and a hydrazide functional group, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making it a molecule of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and biological activities of this compound and its analogues, with a focus on quantitative data and mechanistic insights.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the reaction of an ester of furan-2-carboxylic acid with hydrazine hydrate. A common starting material is methyl or ethyl furan-2-carboxylate. The reaction is generally carried out in an alcoholic solvent, such as ethanol, under reflux conditions.

A variety of derivatives can be synthesized from the parent this compound molecule. For instance, Schiff bases are readily formed by the condensation reaction of this compound with various aldehydes and ketones.[1][2] Furthermore, N,N'-diacylhydrazine derivatives can be prepared by reacting 5-substituted phenyl-2-furoyl hydrazides with different aliphatic acids and thionyl chloride.[3]

Experimental Protocol: General Synthesis of this compound [4][5]

-

Materials: Furan-2-carboxamide (111.1 g), acetone azine (224 g), water (70 ml), ethanol.

-